1-(Pyrimidin-4-yl)azetidin-3-ol
Description
1-(Pyrimidin-4-yl)azetidin-3-ol is a nitrogen-containing heterocyclic compound featuring a pyrimidine ring fused to an azetidine scaffold with a hydroxyl group at the 3-position. Its molecular structure combines the planar aromatic pyrimidine moiety with the strained four-membered azetidine ring, making it a unique template for medicinal chemistry and materials science. The compound’s CAS number is 1339651-68-1, and it is commercially available through one supplier as of 2025 .
The hydroxyl group on the azetidine ring enhances polarity and hydrogen-bonding capacity, which may influence solubility and target binding.
Properties
IUPAC Name |
1-pyrimidin-4-ylazetidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-6-3-10(4-6)7-1-2-8-5-9-7/h1-2,5-6,11H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFFOCJDRFNTOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
The following table compares 1-(Pyrimidin-4-yl)azetidin-3-ol with structurally related compounds, emphasizing substituents, commercial availability, and key features:
Key Observations :
- Polarity and Reactivity : The hydroxyl group in This compound distinguishes it from analogs like the carboxylic acid or nitrile derivatives, which exhibit stronger electrophilic or nucleophilic reactivity.
- Commercial Availability : The carboxylic acid derivative (5 suppliers) is more accessible, suggesting broader industrial or research applications compared to the parent compound .
Spectroscopic and Structural Analysis
- IR and NMR Trends: Pyrimidine-containing compounds typically show strong C=N stretching vibrations (~1600 cm⁻¹) in IR spectra. For azetidine derivatives, the hydroxyl group’s broad peak (~3200–3500 cm⁻¹) and azetidine ring protons (δ 3.5–4.5 ppm in ¹H NMR) are diagnostic .
- Mass Spectrometry : Molecular ion peaks (M⁺) for these compounds are often accompanied by fragmentation patterns reflecting loss of substituents (e.g., -OH or -COOH groups) .
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